

Application Notes and Protocols for CH6953755 in In Vitro Cell Culture Experiments

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Compound of Interest

Compound Name: CH6953755

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Abstract

CH6953755 is a potent, orally active, and highly selective inhibitor of YES1 kinase, a member of the SRC family of protein tyrosine kinases.[1][2][3][4] It demonstrates significant antitumor activity in preclinical models, particularly in cancers characterized by YES1 gene amplification.[1][2][5] These application notes provide detailed protocols for in vitro cell culture experiments to evaluate the efficacy and mechanism of action of **CH6953755**. The included methodologies cover cell proliferation assays, analysis of target engagement via Western blotting, and assessment of downstream signaling pathway modulation.

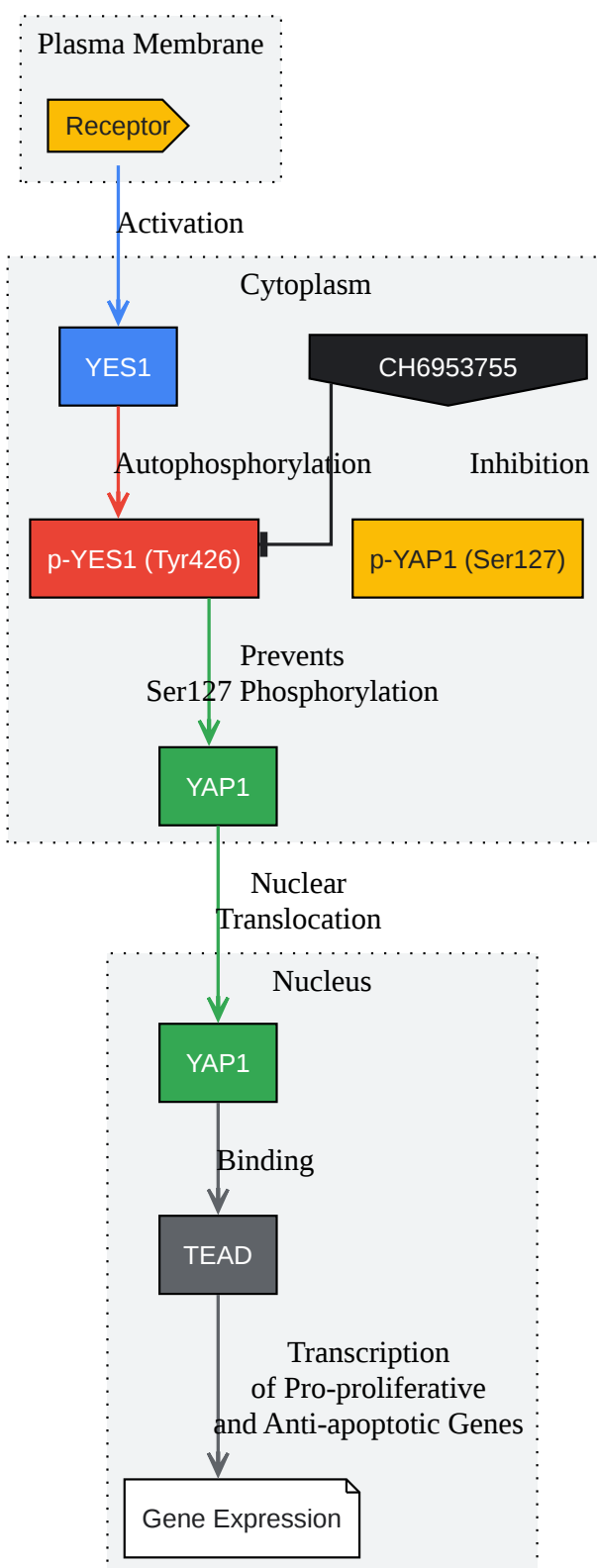
Introduction

YES1, a non-receptor tyrosine kinase, is implicated in various cellular processes, including cell growth, survival, and migration.[6] Dysregulation of YES1 activity, often through gene amplification, is an oncogenic driver in several cancer types, such as esophageal, lung, and head and neck cancers.[5] **CH6953755** presents a targeted therapeutic strategy by selectively inhibiting YES1 kinase activity.[3][7] This document outlines standardized in vitro protocols to facilitate the investigation of **CH6953755**'s effects on cancer cell lines.

Mechanism of Action

CH6953755 selectively binds to the ATP-binding site of YES1 kinase, inhibiting its catalytic activity. A key marker of YES1 activation is its autophosphorylation at tyrosine 426 (Tyr426).[1][2] Treatment with **CH6953755** effectively prevents this autophosphorylation, leading to the suppression of downstream signaling pathways.[1][2] One of the critical downstream effectors of YES1 is the transcriptional coactivator Yes-associated protein 1 (YAP1).[2][5] YES1-mediated activation of YAP1 contributes to the proliferation of YES1-amplified cancers.[2][5] **CH6953755** has been shown to inhibit the transcriptional activity of the YAP1/TEAD complex.[1]

Signaling Pathway



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Caption: Mechanism of action of **CH6953755** in the YES1/YAP1 signaling pathway.

Quantitative Data Summary

Parameter	Cell Line	Genotype	Value	Reference
IC50 (Kinase Assay)	-	-	1.8 nM	[1][2][3][4][7]
IC50 (Cell Growth)	KYSE70	YES1 amplified	< 10 nM	[8]
OACP4 C	YES1 amplified	~ 10 nM	[8]	
K562	Non-YES1 amplified	> 1 μ M	[8]	
Effective Concentration (Cell Growth Inhibition)	YES1-amplified cancer cell lines	YES1 amplified	0.001 - 1 μ M	[1]
Effective Concentration (p-YES1 Inhibition)	KYSE70	YES1 amplified	0.001 - 1 μ M (2 hours)	[1]
Effective Concentration (TEAD Reporter Assay)	KYSE70, RERF-LC-AI	YES1 amplified	0.1, 0.3, 1, 3 μ M	[1]

Experimental Protocols

Cell Proliferation Assay

This protocol is designed to determine the effect of **CH6953755** on the proliferation of adherent cancer cell lines.

Materials:

- YES1-amplified (e.g., KYSE70, OACP4 C) and non-YES1-amplified (e.g., K562) cancer cell lines

- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- **CH6953755** (stock solution in DMSO)
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Plate reader

Procedure:

- Cell Seeding:
 - Trypsinize and count cells.
 - Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
 - Incubate overnight at 37°C, 5% CO₂.
- Compound Treatment:
 - Prepare serial dilutions of **CH6953755** in complete medium. A typical concentration range is 0.001 to 10 µM. Include a DMSO-only vehicle control.
 - Add 100 µL of the diluted compound or vehicle to the appropriate wells.
 - Incubate for 4 days at 37°C, 5% CO₂.[\[1\]](#)[\[8\]](#)
- Cell Viability Measurement:
 - Equilibrate the plate and the cell viability reagent to room temperature.
 - Add the cell viability reagent to each well according to the manufacturer's instructions.
 - Measure luminescence using a plate reader.

- Data Analysis:
 - Normalize the data to the vehicle-treated control wells.
 - Plot the normalized data against the logarithm of the **CH6953755** concentration and fit a dose-response curve to determine the IC50 value.

Western Blot for Phospho-YES1 (Tyr426)

This protocol assesses the direct target engagement of **CH6953755** by measuring the phosphorylation status of YES1.

Materials:

- Cancer cell lines (e.g., KYSE70)
- Complete cell culture medium
- **CH6953755** (stock solution in DMSO)
- 6-well cell culture plates
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-YES1 (Tyr426), anti-total YES1, anti-GAPDH or β -actin
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Treatment:
 - Seed cells in 6-well plates and grow to 70-80% confluency.
 - Treat cells with various concentrations of **CH6953755** (e.g., 0.01, 0.1, 1 μ M) and a vehicle control for 2 hours.^{[1][8]}
- Protein Extraction:
 - Wash cells with ice-cold PBS and lyse with RIPA buffer.
 - Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
 - Determine protein concentration using a BCA assay.
- Western Blotting:
 - Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
 - Separate proteins by electrophoresis and transfer to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane and apply the chemiluminescent substrate.
 - Capture the signal using an imaging system.

TEAD Reporter Assay

This assay measures the transcriptional activity of the YAP1/TEAD complex, a downstream effector of YES1 signaling.

Materials:

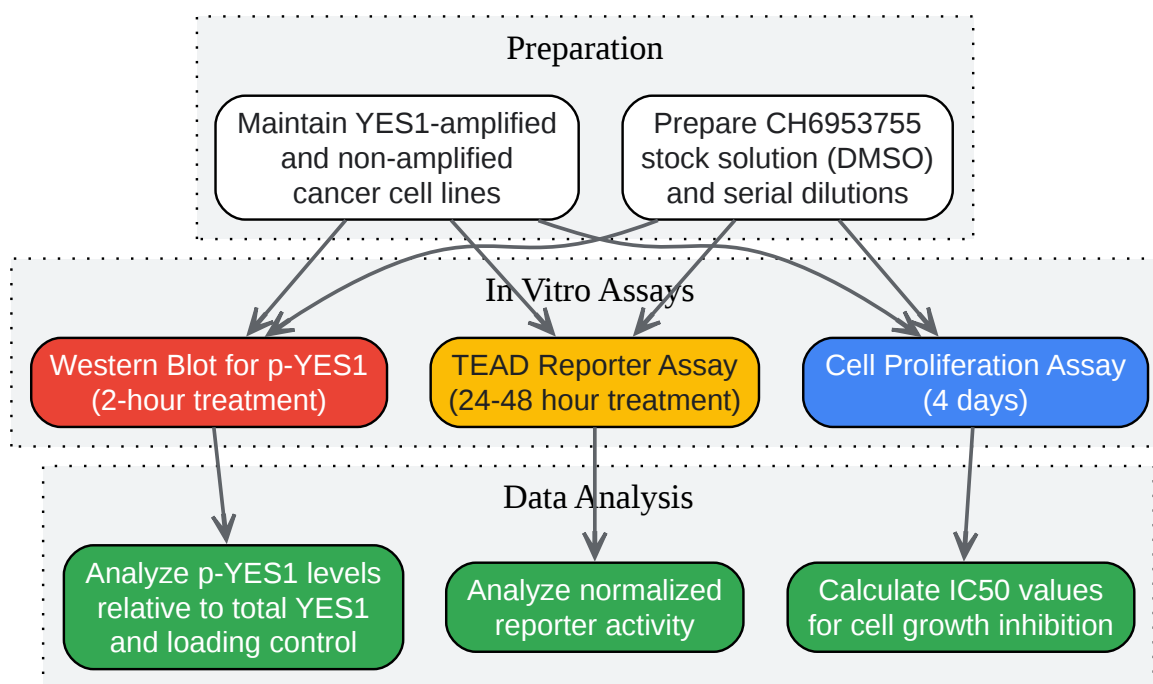
- Cancer cell lines (e.g., KYSE70, RERF-LC-AI)
- TEAD reporter plasmid (e.g., pGL4.31[luc2P/Gal4UAS/Hygro]) and a constitutively active Renilla luciferase control plasmid.
- Transfection reagent
- Complete cell culture medium
- **CH6953755** (stock solution in DMSO)
- 96-well cell culture plates
- Dual-luciferase reporter assay system
- Luminometer

Procedure:

- Transfection:
 - Co-transfect cells with the TEAD reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.
 - Seed the transfected cells into a 96-well plate and allow them to attach overnight.
- Compound Treatment:
 - Treat the cells with a range of **CH6953755** concentrations (e.g., 0.1, 0.3, 1, 3 μ M) and a vehicle control.^[1]
 - Incubate for 24-48 hours.
- Luciferase Assay:
 - Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

- Data Analysis:
 - Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
 - Express the results as a percentage of the vehicle-treated control.

Experimental Workflow



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Caption: General experimental workflow for the in vitro evaluation of **CH6953755**.

Storage and Handling

CH6953755 is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C . Stock solutions should be prepared in DMSO and can be stored at -20°C for up to one year or at -80°C for up to two years.[1] Avoid repeated freeze-thaw cycles. When preparing working solutions for cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.

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